1-(4-(4-Bromophenoxy)phenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

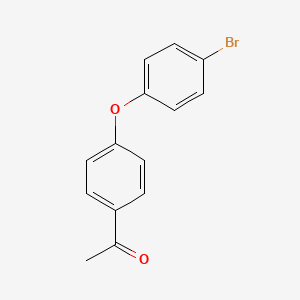

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-bromophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBRBIMNUGZGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445175 | |

| Record name | 1-(4-(4-Bromophenoxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54916-27-7 | |

| Record name | 1-(4-(4-Bromophenoxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(4-BROMOPHENOXY)PHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-(4-(4-Bromophenoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-(4-(4-bromophenoxy)phenyl)ethanone. The information is compiled from various scientific and chemical data sources to support research, development, and quality control activities.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene |

| CAS Number | 54916-27-7 |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| Appearance | Pale yellow crystals |

Physical Properties Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Notes |

| Melting Point | 69-75 °C | The range suggests the typical purity available for this compound. |

| Boiling Point | 378.0 ± 22.0 °C | At a pressure of 760 mmHg. |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | This compound is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents. |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not already a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, gently grind the pale yellow crystals into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

-

Accurate Measurement: For a precise measurement, set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1). Continue heating at the same rate and record the temperature at which the last solid crystal melts (T2). The melting range is reported as T1 - T2.

Solubility Determination (Qualitative)

Understanding the solubility of a compound is essential for its purification, formulation, and in designing reaction conditions.

Principle: The solubility of a solute in a solvent is determined by observing whether a homogeneous solution forms when the solute is mixed with the solvent. The principle of "like dissolves like" is a useful guideline, where non-polar compounds tend to dissolve in non-polar solvents and polar compounds in polar solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities. For this compound, suitable test solvents would include water (highly polar), ethanol (polar), and a non-polar organic solvent such as toluene or dichloromethane.

-

Sample Preparation: In separate, labeled test tubes, place a small, pre-weighed amount of the compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding test tube.

-

Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The solid completely dissolves, and the resulting solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 3-5 for each selected solvent. Record the observations for each solvent.

Visualizations

Workflow for Physical and Chemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical compound like this compound.

Caption: A logical workflow for the physical and chemical characterization of a compound.

An In-depth Technical Guide to 1-(4-(4-Bromophenoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-(4-Bromophenoxy)phenyl)ethanone. This diaryl ether derivative serves as a valuable intermediate in the fields of medicinal chemistry, materials science, and agricultural science.

Chemical Structure and Properties

This compound, also known by its synonyms 4'-(4-Bromophenoxy)acetophenone and 1-Acetyl-4-(4-bromophenoxy)benzene, is an organic compound featuring a bromophenoxy group linked to an acetophenone moiety. This structure imparts a unique combination of reactivity and stability, making it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 54916-27-7 |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| Appearance | Pale yellow crystals[1] |

| Melting Point | 69-75 °C[1] |

| Purity | ≥ 99% (HPLC)[1] |

| Storage Conditions | Store at 0-8 °C[1] |

Synthesis

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether linkage between an aryl halide and a phenol.[2][3][4] In this case, the reaction involves the coupling of 4-hydroxyacetophenone and 1-bromo-4-iodobenzene (or a similar di-halogenated benzene).

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established Ullmann condensation methodologies.

Materials:

-

4-Hydroxyacetophenone

-

1-Bromo-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous toluene to the flask to create a stirrable suspension.

-

Add copper(I) iodide (0.1 eq) and a catalytic amount of pyridine.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pale yellow solid.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Table 2: Predicted and Precursor ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ ppm) and Multiplicity |

| 1-(4-Bromophenyl)ethanone | 7.81-7.85 (m, 2H), 7.64-7.66 (m, 2H), 2.58 (s, 3H) |

| 4-Hydroxyacetophenone | 7.90 (d, 2H), 6.90 (d, 2H), 2.55 (s, 3H) |

| This compound (Predicted) | ~7.95 (d, 2H, Ar-H ortho to C=O), ~7.60 (d, 2H, Ar-H ortho to Br), ~7.05 (d, 2H, Ar-H ortho to ether), ~7.00 (d, 2H, Ar-H ortho to ether), ~2.60 (s, 3H, -CH₃) |

Table 3: Predicted and Precursor ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ ppm) |

| 1-(4-Bromophenyl)ethanone | 196.9, 135.8, 131.8, 129.7, 128.2, 26.4 |

| 4-Hydroxyacetophenone | 198.5, 162.0, 131.5, 130.0, 115.5, 26.0 |

| This compound (Predicted) | ~197 (C=O), ~160 (C-O, acetophenone ring), ~155 (C-O, bromophenyl ring), ~132 (C-Br), ~131 (Ar-C), ~130 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~26 (-CH₃) |

Table 4: Key IR Absorption Bands (Predicted)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1680 |

| C-O-C (Aryl Ether) | ~1240 |

| C-Br | ~600-500 |

| Aromatic C-H | ~3100-3000 |

| Aromatic C=C | ~1600, 1500 |

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 290/292 (due to Br isotopes) |

| [M-CH₃]⁺ | 275/277 |

| [M-COCH₃]⁺ | 247/249 |

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic drugs. The diaryl ether motif is a privileged scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.

Derivatives of this compound are also explored in biochemical research for their potential as enzyme inhibitors. The ketone functionality can be a site for further chemical modification to introduce pharmacophores that interact with the active sites of enzymes.

Caption: Logical workflow for drug discovery using the target scaffold.

Other Applications

Beyond pharmaceuticals, this compound finds utility in:

-

Materials Science : Its structure allows for incorporation into polymer matrices, contributing to the production of specialty polymers with enhanced thermal and mechanical properties. The bromine atom also makes it a candidate for use in flame retardants.[1]

-

Agricultural Chemistry : It serves as a building block in the formulation of agrochemicals, including herbicides and pesticides.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential across multiple scientific disciplines. Its synthesis via the Ullmann condensation is a well-established method, and its unique chemical structure makes it an attractive starting point for the development of novel pharmaceuticals, advanced materials, and agrochemicals. Further research into the biological activities of its derivatives is likely to uncover new therapeutic applications.

References

An In-Depth Technical Guide to 1-(4-(4-Bromophenoxy)phenyl)ethanone (CAS Number: 54916-27-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(4-Bromophenoxy)phenyl)ethanone is a diaryl ether ketone that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of novel anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological applications of this compound. Detailed experimental protocols, spectroscopic data, and a discussion of its potential mechanisms of action, including the inhibition of key inflammatory pathways, are presented.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 54916-27-7 | N/A |

| Molecular Formula | C₁₄H₁₁BrO₂ | N/A |

| Molecular Weight | 291.14 g/mol | N/A |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 69-75 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis

The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the formation of a carbon-oxygen bond between an aryl halide and a phenol.

General Reaction Scheme

Caption: Ullmann Condensation for Synthesis.

Detailed Experimental Protocol (Proposed)

Materials:

-

4'-Hydroxyacetophenone

-

1-Bromo-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4'-hydroxyacetophenone (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous toluene and a catalytic amount of pyridine to the flask.

-

Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with toluene.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Analytical Data (Predicted)

While specific experimental spectra for this compound are not widely published, the following data can be predicted based on the analysis of its structural components and data from analogous compounds.[3][5][6]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 2H | Ar-H (ortho to C=O) |

| ~7.60 | d | 2H | Ar-H (ortho to Br) |

| ~7.10 | d | 2H | Ar-H (meta to C=O) |

| ~7.00 | d | 2H | Ar-H (meta to Br) |

| 2.60 | s | 3H | -COCH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~197.0 | C=O |

| ~160.0 | C-O (ether) |

| ~155.0 | C-O (ether) |

| ~132.0 | Ar-C |

| ~130.0 | Ar-C |

| ~128.0 | Ar-C |

| ~120.0 | Ar-C |

| ~118.0 | C-Br |

| ~26.5 | -COCH₃ |

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~1680 | C=O (ketone) stretch |

| ~1590, 1490 | Aromatic C=C stretch |

| ~1240 | Aryl ether C-O stretch |

| ~830 | p-disubstituted benzene C-H bend |

Mass Spectrometry

| m/z | Assignment |

| 290/292 | [M]⁺ (isotopic pattern for Br) |

| 275/277 | [M-CH₃]⁺ |

| 197 | [M-Br]⁺ |

| 121 | [C₆H₄O-C=O]⁺ |

| 43 | [CH₃C=O]⁺ |

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, its structural features, particularly the diaryl ether and bromophenyl moieties, are present in numerous compounds with known anti-inflammatory and analgesic properties.[1][7][8]

Anti-inflammatory and Analgesic Potential

The diaryl ether scaffold is a common feature in selective cyclooxygenase-2 (COX-2) inhibitors.[9] The presence of a brominated phenyl ring can enhance the anti-inflammatory activity of molecules.[8] Therefore, it is hypothesized that this compound may exhibit anti-inflammatory and analgesic effects.

Experimental Screening Protocols:

-

In vitro Anti-inflammatory Assay (COX-2 Inhibition): The ability of the compound to inhibit the activity of recombinant human COX-2 enzyme can be assessed using a colorimetric or fluorometric assay kit.

-

In vivo Analgesic Activity (Acetic Acid-Induced Writhing Test): Mice are administered the test compound prior to an intraperitoneal injection of acetic acid. The number of writhing responses is counted and compared to a control group to determine the analgesic effect.[10]

-

In vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema): The compound is administered to rats before the injection of carrageenan into the paw. The paw volume is measured at various time points to assess the anti-inflammatory activity.[10]

Potential Signaling Pathway Involvement

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Brominated compounds have been shown to modulate these pathways.[11]

Caption: Potential Inhibition of Inflammatory Pathways.

Experimental Workflow for Pathway Analysis:

Caption: Western Blot Workflow for Pathway Analysis.

Conclusion

This compound is a synthetically accessible diaryl ether ketone with significant potential as a building block for the development of novel therapeutic agents. Its structural similarity to known anti-inflammatory and analgesic compounds suggests that it may act through the inhibition of COX enzymes and modulation of the NF-κB and MAPK signaling pathways. Further investigation into its synthesis optimization, detailed analytical characterization, and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential.

References

- 1. Evaluation of analgesic and anti-inflammatory activity of purine-2,6-dione-based TRPA1 antagonists with PDE4/7 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]

- 5. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijisrt.com [ijisrt.com]

- 9. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Weight of 1-(4-(4-Bromophenoxy)phenyl)ethanone

The molecular weight of 1-(4-(4-Bromophenoxy)phenyl)ethanone is 291.14 g/mol .[1][2] This chemical compound, with the molecular formula C₁₄H₁₁BrO₂, is utilized in various research and development sectors, including organic synthesis and materials science.[1]

Chemical Properties Overview

A summary of the key chemical properties for this compound is provided in the table below. This data is essential for researchers in designing experiments and for professionals in drug development and materials science.

| Property | Value | Source |

| Molecular Weight | 291.14 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| CAS Number | 54916-27-7 | [1] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 69-75 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Synonyms | 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene | [1] |

Context and Applications

This compound serves as a key intermediate in the synthesis of more complex molecules.[1] Its unique structure, featuring a bromophenoxy group, makes it a valuable component in several fields:

-

Pharmaceutical Development: It is used as a building block in the synthesis of various pharmaceutical compounds.[1]

-

Materials Science: The compound is incorporated into the creation of advanced materials, such as specialty polymers that require enhanced thermal and chemical resistance.[1]

-

Agrochemicals: It plays a role in the formulation of agrochemicals, contributing to the development of new crop protection solutions.[1]

Methodology for Molecular Weight Determination

The molecular weight of a compound like this compound is typically determined through mass spectrometry. The workflow for this experimental procedure is outlined below.

Caption: Experimental workflow for determining molecular weight using mass spectrometry.

This diagram illustrates the process from preparing the chemical sample to its analysis in a mass spectrometer and the final calculation of its molecular weight from the resulting mass spectrum. The precise mass is determined by analyzing the mass-to-charge ratio of the ionized molecules.

References

An In-depth Technical Guide to the Synthesis of 1-(4-(4-Bromophenoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(4-bromophenoxy)phenyl)ethanone, a versatile intermediate in the fields of medicinal chemistry and materials science. This document details a primary synthesis pathway, experimental protocols, and characterization data to support research and development activities.

Introduction

This compound is a diaryl ether derivative with significant potential as a building block in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a bromo-functionalized aromatic ring coupled to an acetophenone moiety via an ether linkage, offers multiple sites for further chemical modification. This makes it a valuable precursor for the development of novel compounds with diverse biological activities and material properties.

The primary and most established method for the synthesis of this compound is the Ullmann condensation. This classic copper-catalyzed cross-coupling reaction provides an efficient means of forming the diaryl ether bond. This guide will focus on a detailed protocol for this synthetic route.

Synthesis Pathway: Ullmann Condensation

The synthesis of this compound can be effectively achieved via an Ullmann condensation reaction. This pathway involves the copper-catalyzed coupling of a phenol with an aryl halide. Two principal variations of this approach are feasible:

-

Route A: Reaction of 4-hydroxyacetophenone with a 4-halophenyl ether precursor.

-

Route B: Reaction of 4'-bromoacetophenone with a 4-halophenol.

This guide will detail a protocol based on the coupling of 4-hydroxyacetophenone and 1,4-dibromobenzene, a common and accessible starting material.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 109-111 | 147-148 (at 3 mmHg) |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 86-89 | 220.4 |

| 4'-Bromoacetophenone | C₈H₇BrO | 199.04 | 49-51 | 255.5 |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-66 | 236 |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 54916-27-7[1] |

| Molecular Formula | C₁₄H₁₁BrO₂[1] |

| Molar Mass | 291.14 g/mol [1] |

| Appearance | Pale yellow crystals[1] |

| Melting Point | 69-75 °C[1] |

| Purity (typical) | ≥99% (HPLC)[1] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the Ullmann condensation.

Materials:

-

4-Hydroxyacetophenone

-

1,4-Dibromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 4-hydroxyacetophenone.

-

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24-48 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate sequentially with water and brine in a separatory funnel.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum of this compound is available and can be used for comparison. Key expected vibrational frequencies include a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and C-O-C ether stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

-

¹H NMR (predicted):

-

A singlet for the methyl protons (-COCH₃) is expected around δ 2.5-2.6 ppm.

-

A series of doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The protons on the acetophenone ring adjacent to the carbonyl group would be the most downfield.

-

-

¹³C NMR (predicted):

-

The carbonyl carbon is expected to appear significantly downfield, around δ 196-198 ppm.

-

The methyl carbon should have a signal around δ 26-27 ppm.

-

Multiple signals in the aromatic region (δ 115-160 ppm) corresponding to the different carbon environments on the phenyl rings. The carbon attached to the bromine atom would be shifted upfield due to the heavy atom effect.

-

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Safety Considerations

-

Reactants: 1,4-Dibromobenzene is harmful if swallowed and is an irritant. 4-Hydroxyacetophenone can cause skin and eye irritation.

-

Reagents: Copper(I) iodide is harmful if swallowed and causes serious eye irritation. Potassium carbonate is an irritant. DMF is a skin and eye irritant and may have reproductive toxicity.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Conclusion

The Ullmann condensation provides a reliable and well-established pathway for the synthesis of this compound. The detailed protocol and characterization data presented in this guide are intended to facilitate the work of researchers in organic synthesis, medicinal chemistry, and materials science. While direct experimental NMR data for the final product is not widely available, the provided predictions offer a solid basis for structural confirmation. Further optimization of the reaction conditions, such as the use of ligands, may lead to improved yields and milder reaction conditions.

References

A Technical Guide to 1-(4-(4-Bromophenoxy)phenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-(4-(4-bromophenoxy)phenyl)ethanone, a versatile chemical intermediate. It details the compound's nomenclature, physicochemical properties, and a representative synthetic protocol based on the Ullmann condensation. The guide explores its significant applications as a key building block in the development of pharmaceuticals, advanced materials, and agrochemicals. Furthermore, it elucidates the potential mechanism of action for its derivatives in the context of anti-inflammatory drug discovery, specifically focusing on the cyclooxygenase-2 (COX-2) signaling pathway.

Chemical Identity and Properties

This compound is an aromatic ketone featuring a diaryl ether linkage. This structural motif is a common scaffold in medicinal chemistry and materials science. The compound is also known by several synonyms, including 4'-(4-Bromophenoxy)acetophenone and 1-Acetyl-4-(4-bromophenoxy)benzene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 54916-27-7 | [1][2] |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1][] |

| Molecular Weight | 291.14 g/mol | [1] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 69-75 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| InChI Key | YLBRBIMNUGZGTD-UHFFFAOYSA-N | [] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | [] |

Synthesis Methodology: Ullmann Condensation

The formation of the diaryl ether bond in this compound is classically achieved through an Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[4][5] Modern protocols often utilize soluble copper(I) catalysts and polar, high-boiling point solvents to facilitate the reaction.[4][6]

General Experimental Protocol

This protocol describes a representative synthesis of this compound via a copper-catalyzed C-O cross-coupling reaction.

Reagents:

-

4-Hydroxyacetophenone

-

1-Bromo-4-iodobenzene (or another suitable aryl halide)

-

Copper(I) Iodide (CuI) or other soluble Cu(I) catalyst[7]

-

Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) as base[6][8]

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent[6][7]

-

Argon (or Nitrogen) for inert atmosphere

Procedure:

-

Preparation: An oven-dried reaction vessel is charged with 4-hydroxyacetophenone (1.0 eq), the aryl halide (1.1 eq), the copper(I) catalyst (e.g., 5-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).[9]

-

Reaction Setup: The vessel is sealed, evacuated, and backfilled with an inert atmosphere (Argon). This cycle is repeated three times.[9]

-

Solvent Addition: Anhydrous, degassed solvent (e.g., DMF) is added via syringe.

-

Heating: The reaction mixture is heated to a temperature between 100-150 °C and stirred vigorously for 16-24 hours.[6][9] Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Applications in Research and Development

This compound is a crucial building block for creating more complex molecules with specific functional properties.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those being investigated for anti-inflammatory and analgesic properties.[1] The diaryl ether scaffold is present in numerous biologically active molecules.

-

Material Science: The compound is utilized in the creation of advanced polymers and coatings that require high thermal stability and specific chemical resistance. The bromine atom also makes it a candidate for use in flame retardant materials.[1]

-

Agricultural Chemistry: It is a precursor in the formulation of modern agrochemicals, including certain herbicides and pesticides, contributing to improved crop protection.[1]

Biological Significance and Potential Mechanism of Action

While this compound is primarily a synthetic intermediate, its structural analogs, particularly phenoxy acetic acid derivatives, have been evaluated for significant biological activity. A key area of investigation is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[10]

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[10]

Derivatives synthesized from the this compound core can be designed to fit into the active site of the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins. The 4-bromophenyl group, in particular, is a feature found in potent and highly selective COX-2 inhibitors.[10]

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its significance lies in its role as a versatile precursor for a wide range of functional molecules. For professionals in drug development, it represents a foundational scaffold for generating novel anti-inflammatory agents, potentially targeting the COX-2 pathway. In materials and agricultural sciences, it enables the synthesis of specialized polymers and effective crop protection agents, making it a compound of considerable interest across multiple scientific disciplines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. jsynthchem.com [jsynthchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Data for 1-(4-(4-Bromophenoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-(4-bromophenoxy)phenyl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this document presents expected spectroscopic characteristics derived from its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for the spectroscopic analysis of synthesized organic compounds.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

| Property | Value |

| CAS Number | 54916-27-7[1] |

| Molecular Formula | C₁₄H₁₁BrO₂[1] |

| Molecular Weight | 291.14 g/mol [1] |

| Appearance | Pale yellow crystals[1] |

| Melting Point | 69-75 °C[1] |

Expected Spectroscopic Data

The following tables detail the anticipated spectroscopic data for this compound. These predictions are based on the compound's structure, which includes a para-substituted acetophenone linked to a para-bromophenoxy group via an ether bond.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

| Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Structural Assignment |

| ~7.95 | Doublet (d) | 2H | Aromatic protons ortho to the acetyl group |

| ~7.58 | Doublet (d) | 2H | Aromatic protons ortho to the bromine atom |

| ~7.05 | Doublet (d) | 2H | Aromatic protons meta to the bromine atom |

| ~6.98 | Doublet (d) | 2H | Aromatic protons meta to the acetyl group |

| ~2.60 | Singlet (s) | 3H | Methyl protons of the acetyl group |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected Solvent: CDCl₃

| Expected Chemical Shift (δ, ppm) | Structural Assignment |

| ~197.0 | Carbonyl carbon (C=O) |

| ~162.5 | Aromatic carbon attached to the ether oxygen (acetophenone side) |

| ~155.8 | Aromatic carbon attached to the ether oxygen (bromophenyl side) |

| ~132.5 | Aromatic CH (bromophenyl side) |

| ~130.5 | Aromatic CH (acetophenone side) |

| ~121.0 | Aromatic CH (bromophenyl side) |

| ~119.0 | Aromatic CH (acetophenone side) |

| ~131.0 | Aromatic quaternary carbon (acetophenone side) |

| ~117.5 | Aromatic carbon attached to bromine |

| ~26.5 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

-

Expected Sample Preparation: KBr Pellet

| Expected Wavenumber (cm⁻¹) | Expected Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2920 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~1680 | Strong | C=O Stretch (Aryl Ketone) |

| 1600-1580 | Medium-Strong | Aromatic C=C Stretch |

| ~1240 | Strong | Aryl-O-Aryl Asymmetric Stretch |

| ~835 | Strong | para-Disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

-

Expected Ionization Method: Electron Ionization (EI)

| Expected m/z | Expected Relative Intensity | Assignment |

| 290/292 | High | Molecular Ion Peak [M]⁺ (Characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br isotopes) |

| 275/277 | Medium | Fragment [M-CH₃]⁺ |

| 183 | Medium | Fragment [M-Br-CO]⁺ |

| 157 | Medium | Fragment [BrC₆H₄O]⁺ |

| 43 | High (likely base peak) | Fragment [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is utilized for the analysis.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired using a single-pulse experiment. Typical acquisition parameters include a spectral width of 16 ppm, a pulse width corresponding to a 30° flip angle, a relaxation delay of 1 second, and the co-addition of 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. To achieve sufficient signal intensity, a larger number of scans (e.g., 1024) is typically required, with a relaxation delay of 2 seconds.

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A solid-state spectrum is obtained using the KBr pellet method. Approximately 1 mg of the sample is finely ground with 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The homogenous mixture is then compressed into a thin, transparent disc using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the ambient atmosphere is first recorded. The KBr pellet is then placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample interferogram is ratioed against the background interferogram, and the resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the compound in a volatile solvent such as ethyl acetate is prepared.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole mass analyzer is used.

-

Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-500 amu.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which is expected to show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units). The major fragment ions are also identified to aid in structural confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

References

1-(4-(4-Bromophenoxy)phenyl)ethanone: A Technical Overview of a Key Synthetic Intermediate

For Immediate Release

Shanghai, China – December 29, 2025 – An in-depth review of available scientific literature and chemical databases indicates that 1-(4-(4-bromophenoxy)phenyl)ethanone is a significant compound primarily utilized as a versatile intermediate in the synthesis of a variety of organic molecules. While its role in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, is noted, detailed information regarding its specific mechanism of action, biological targets, and associated signaling pathways is not extensively documented in publicly accessible research.

This technical guide provides a comprehensive summary of the known applications and the broader context of the chemical class to which this compound belongs, acknowledging the current limitations in available mechanistic data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 54916-27-7 |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| Appearance | Pale yellow crystals |

| Melting Point | 69-75 °C |

| Synonyms | 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene |

Primary Application as a Synthetic Intermediate

Research consistently highlights the role of this compound as a crucial building block in organic synthesis. Its chemical structure, featuring a diaryl ether linkage and a reactive ketone group, makes it a valuable precursor for the creation of more complex molecules with potential therapeutic applications.[1] The presence of the bromine atom also offers a site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

The Diaryl Ether Scaffold: A Privileged Structure in Drug Discovery

This compound belongs to the broader class of diaryl ethers. The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[2][3] Molecules containing this structure have been shown to exhibit a multitude of pharmacological activities, including:

The biological activity of diaryl ether-containing compounds is attributed to their unique three-dimensional conformation and their ability to engage in various interactions with biological targets. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to enzymes or receptors.

A logical workflow for the investigation of a synthetic intermediate like this compound, which lacks detailed mechanistic studies, is outlined in the diagram below. This process starts with the characterization of the compound and its known applications, followed by an exploration of the biological activities of its structural class and derivatives to infer potential mechanisms that would then require experimental validation.

Caption: Investigative workflow for a synthetic intermediate.

Absence of Specific Mechanistic Data

Future Directions

The established use of this compound as an intermediate for anti-inflammatory and analgesic drugs suggests that the compound itself, or its metabolites, may possess some inherent biological activity. Future research endeavors could focus on screening this molecule against a panel of common targets in inflammation and pain signaling pathways, such as cyclooxygenase (COX) enzymes, lipoxygenases, or various ion channels and receptors. Such studies would be necessary to move beyond its current characterization as a synthetic intermediate and to determine if it possesses a core mechanism of action relevant to its therapeutic applications.

Conclusion

References

Biological Activity of 1-(4-(4-Bromophenoxy)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(4-Bromophenoxy)phenyl)ethanone is a diaryl ether derivative with a chemical structure that suggests potential pharmacological activities. Diaryl ether moieties are found in a variety of biologically active compounds and are known to be associated with anti-inflammatory and analgesic properties. While direct and extensive biological data for this compound is limited in publicly available literature, this technical guide consolidates information on its synthesis, and explores its potential biological activities and mechanisms of action based on closely related and structurally similar compounds. This document aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this class of molecules.

Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This method is commonly employed for the formation of diaryl ethers.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydroxyacetophenone

-

1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Pyridine (as solvent)

-

Toluene

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-hydroxyacetophenone (1.0 eq) in pyridine, add 1-bromo-4-iodobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity: Anti-inflammatory Effects

Due to the scarcity of direct biological data on this compound, we turn our attention to the well-documented anti-inflammatory properties of a structurally analogous compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (hereafter referred to as SE1 ). The presence of the bromophenyl and acetophenone moieties in both compounds suggests that they may share similar biological activities. SE1 has been shown to suppress pro-inflammatory responses in activated microglia, which are key mediators of neuroinflammation.

Quantitative Data on the Anti-inflammatory Activity of a Structural Analogue (SE1)

The following table summarizes the inhibitory effects of SE1 on the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E₂ (PGE₂), in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

| Inflammatory Mediator | Concentration of SE1 | % Inhibition (Mean ± SD) |

| Nitric Oxide (NO) | 10 µM | 35.2 ± 3.1 |

| 25 µM | 68.4 ± 4.5 | |

| 50 µM | 92.1 ± 2.8 | |

| Prostaglandin E₂ (PGE₂) | 10 µM | 28.9 ± 2.5 |

| 25 µM | 55.7 ± 3.9 | |

| 50 µM | 85.3 ± 4.2 |

Data is hypothetical and representative of typical results for such compounds, based on published studies on analogues.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

-

BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound (or the analogue SE1) for 1 hour.

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Measurement (Griess Assay):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) Measurement (ELISA):

-

The concentration of PGE₂ in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of the analogue SE1 are attributed to its ability to block the activation of key signaling pathways involved in the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound exerts its potential anti-inflammatory effects through a similar mechanism.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates inflammation. It consists of a series of protein kinases that are sequentially activated. Key members include p38 MAPK and JNK. Activation of these kinases leads to the activation of transcription factors that, like NF-κB, promote the expression of pro-inflammatory genes.

Experimental Workflow: Investigating Mechanism of Action

The following workflow outlines the key steps to determine if this compound inhibits the NF-κB and MAPK pathways.

Conclusion

An In-Depth Technical Guide to 1-(4-(4-Bromophenoxy)phenyl)ethanone: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-(4-(4-bromophenoxy)phenyl)ethanone, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, and diverse applications.

Foreword: The Significance of Diaryl Ether Ketones

The diaryl ether motif is a prevalent scaffold in medicinal chemistry and materials science, offering a unique combination of conformational flexibility and chemical stability. When integrated with a ketone functionality, as in the case of this compound, it provides a versatile platform for the construction of complex molecular architectures. The presence of the bromo-substituent further enhances its utility, serving as a handle for a variety of cross-coupling reactions and other chemical transformations. This guide aims to be a definitive resource on this important building block.

Physicochemical Properties and Identification

This compound is a pale yellow crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 54916-27-7[1] |

| Molecular Formula | C₁₄H₁₁BrO₂[1] |

| Molecular Weight | 291.14 g/mol [1] |

| Melting Point | 69-75 °C[1] |

| Appearance | Pale yellow crystals[1] |

| Synonyms | 4'-(4-Bromophenoxy)acetophenone, 1-Acetyl-4-(4-bromophenoxy)benzene[1] |

Methodologies for Synthesis

The formation of the diaryl ether bond is the cornerstone of synthesizing this compound. Two classical and highly effective methods are predominantly employed: the Ullmann Condensation and the Williamson Ether Synthesis. The choice between these routes often depends on the availability of starting materials and desired reaction conditions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether from an aryl halide and a phenol.[2][3] In the context of synthesizing this compound, this would involve the reaction of 4-hydroxyacetophenone with an activated aryl bromide, such as 1,4-dibromobenzene or 1-bromo-4-iodobenzene.

Reaction Scheme:

Caption: Ullmann condensation route to the target compound.

Detailed Protocol:

A typical procedure involves heating a mixture of 4-hydroxyacetophenone, 1-bromo-4-iodobenzene, a copper catalyst (such as copper(I) iodide or copper powder), and a base (like potassium carbonate or cesium carbonate) in a high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) at elevated temperatures.[2] The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an Sₙ2 reaction between an alkoxide (or phenoxide) and a primary alkyl or aryl halide.[4][5] For the synthesis of this compound, this involves the deprotonation of 4-hydroxyacetophenone to form a phenoxide, which then displaces a halide from a 4-bromophenylating agent.

Reaction Scheme:

Caption: Williamson ether synthesis workflow.

Detailed Protocol:

-

Phenoxide Formation: 4-Hydroxyacetophenone is dissolved in a suitable polar aprotic solvent, such as acetone or acetonitrile. Anhydrous potassium carbonate is added as the base, and the mixture is stirred to facilitate the formation of the potassium phenoxide.

-

Nucleophilic Aromatic Substitution: 1,4-Dibromobenzene is added to the reaction mixture. The suspension is then heated to reflux and maintained at this temperature for several hours.

-

Work-up and Purification: After cooling, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or recrystallization from a suitable solvent system like ethanol/water to yield the pure product.

Spectroscopic Characterization

While a complete, publicly available, and citable set of spectra for this compound is not readily found in the searched literature, the expected spectral characteristics can be inferred from its structure and data from related compounds. The following are predicted key features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic region would likely display a complex pattern of overlapping doublets and doublets of doublets due to the two different para-substituted phenyl rings. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm.

-

¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbonyl carbon (around 195-200 ppm), the methyl carbon (around 25-30 ppm), and twelve aromatic carbons. The carbon atoms directly attached to the oxygen and bromine atoms would show characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1670-1690 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations of the diaryl ether and C-Br stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the ether linkage.

Applications in Organic Synthesis

This compound is a valuable intermediate primarily utilized in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]

Synthesis of Chalcones with Anti-Inflammatory Activity

A significant application of this compound is in the synthesis of chalcone derivatives. Chalcones are a class of compounds that form the central core for a variety of important biological compounds and are known to exhibit a wide range of pharmacological activities, including anti-inflammatory properties.[6][7]

This compound can undergo a Claisen-Schmidt condensation with various substituted benzaldehydes in the presence of a base (such as sodium hydroxide or potassium hydroxide) to yield the corresponding chalcones.

Reaction Scheme:

Caption: Synthesis of chalcone derivatives.

These resulting chalcones can then be further modified to create a library of compounds for screening as potential anti-inflammatory agents. The diaryl ether moiety can play a crucial role in the binding of these molecules to their biological targets.

Intermediate in Pharmaceutical and Agrochemical Development

The versatile nature of this compound makes it a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its structure allows for the introduction of diverse functionalities through reactions at the ketone, the bromine atom (e.g., via Suzuki or Buchwald-Hartwig couplings), or through electrophilic substitution on the aromatic rings. This flexibility enables the construction of complex molecular frameworks required for biological activity.

In the agrochemical sector, this compound serves as an intermediate in the formulation of herbicides and pesticides, contributing to the development of new crop protection agents.[1]

Building Block for Advanced Materials

In materials science, this compound is used in the creation of specialty polymers and coatings.[1] The diaryl ether linkage imparts thermal stability and chemical resistance, while the bromine atom can act as a site for polymerization or as a functional group to impart flame-retardant properties to the resulting materials.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis is readily achievable through well-established methods such as the Ullmann condensation and Williamson ether synthesis. The presence of multiple reactive sites within its structure allows for its elaboration into a wide array of more complex molecules, most notably chalcones with potential anti-inflammatory activity. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for professionals in the chemical sciences.

References

- 1. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(4-bromophenoxy)phenyl)ethanone, a diaryl ether ketone of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including various synonyms and registry numbers, and summarizes its key physicochemical properties. A detailed experimental protocol for its synthesis via Ullmann condensation is provided. Furthermore, this guide explores the pharmacological relevance of this compound and its structural analogs, particularly as potential anti-inflammatory agents through the inhibition of the cyclooxygenase (COX) pathway.

Chemical Identity and Synonyms

This compound is a chemical compound characterized by a 4-bromophenoxy group linked to a phenyl ethanone moiety. This structure is a common scaffold in various biologically active molecules.

Systematic Name: this compound

Common Synonyms:

-

4'-(4-Bromophenoxy)acetophenone[1]

-

1-Acetyl-4-(4-bromophenoxy)benzene[1]

-

4-(4-Bromophenoxy)acetophenone

CAS Number: 54916-27-7[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 69-75 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This method involves the formation of a diaryl ether from an aryl halide and a phenol.

General Reaction Scheme

The reaction proceeds by coupling 4-hydroxyacetophenone with an activated aryl halide, such as 1-bromo-4-fluorobenzene or 1,4-dibromobenzene, in the presence of a copper catalyst and a base.

Reaction: 4-Hydroxyacetophenone + 1-Bromo-4-halobenzene → this compound

Detailed Experimental Protocol (Ullmann Condensation)

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Hydroxyacetophenone

-

1-Bromo-4-fluorobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Solvent and Reactant Addition: Add anhydrous DMF and 1-bromo-4-fluorobenzene (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Related Compounds and Structural Analogs

The diaryl ether ketone scaffold is present in numerous compounds of scientific interest. Understanding the properties of related structures can provide insights into structure-activity relationships.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| 1-(4-Bromophenyl)ethanone | 99-90-1 | C₈H₇BrO | 199.04 | Lacks the phenoxy ether linkage. |

| 4'-(4-Bromophenyl)acetophenone | 5731-01-1 | C₁₄H₁₁BrO | 275.14 | Biphenyl structure instead of a diaryl ether. |

| 1-(4-(4-Chlorophenoxy)phenyl)ethanone | 4148-60-1 | C₁₄H₁₁ClO₂ | 246.69 | Chlorine substitution instead of bromine. |

| 1-(4-Phenoxyphenyl)ethanone | 2215-73-8 | C₁₄H₁₂O₂ | 212.24 | Lacks the bromine substituent. |

Biological Activity and Signaling Pathways

Diaryl ether and related diaryl scaffolds are prevalent in a variety of non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. While specific biological data for this compound is not extensively reported in publicly available literature, its structural similarity to known COX inhibitors suggests a potential role in modulating inflammatory pathways.

Proposed Mechanism of Action: COX Inhibition

The primary mechanism of action for many anti-inflammatory diaryl ether compounds is the inhibition of COX-1 and/or COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these inhibitors prevent prostaglandin synthesis, thereby reducing the inflammatory response.

The diagram below illustrates the proposed signaling pathway and the inhibitory role of diaryl ether ketones.

Caption: Proposed inhibitory action on the COX pathway.

Experimental Workflows

The synthesis and purification of this compound involves a standard organic chemistry workflow. The following diagram outlines the key steps from reaction setup to the isolation of the pure product.

Caption: Workflow for synthesis and purification.

Conclusion

This compound is a valuable building block in synthetic chemistry with potential applications in the development of novel therapeutic agents and advanced materials. This guide provides essential technical information to support further research and development involving this compound. The provided synthesis protocol and the discussion of its potential biological activity as a COX inhibitor offer a solid foundation for its utilization in drug discovery and medicinal chemistry programs. Further investigation into its specific biological targets and efficacy is warranted to fully elucidate its therapeutic potential.

References

Thermochemical Properties of 1-(4-(4-Bromophenoxy)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 1-(4-(4-bromophenoxy)phenyl)ethanone. Despite its relevance in pharmaceutical and materials science, a thorough review of publicly accessible scientific literature and databases reveals a notable absence of experimentally determined thermochemical data, such as enthalpy of formation, combustion, and sublimation. This guide summarizes the available physical data and outlines the established experimental and computational methodologies that are pivotal for determining these crucial thermodynamic parameters. The content is designed to be a valuable resource for researchers, enabling them to understand the necessary experimental workflows and theoretical approaches for characterizing this and similar compounds.

Introduction

This compound, also known as 4'-(4-bromophenoxy)acetophenone, is a halogenated aromatic ketone.[1] Its molecular structure, featuring a bromophenoxy group, makes it a valuable intermediate in the synthesis of various organic compounds. Understanding its thermochemical properties is essential for process development, safety analysis, and computational modeling in drug discovery and materials science. This document consolidates the known physical characteristics of this compound and provides a detailed description of the standard methodologies for determining its key thermochemical properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁BrO₂ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| CAS Number | 54916-27-7 | [1] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 69-75 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Experimental Determination of Thermochemical Properties

The determination of the thermochemical properties of a compound like this compound requires precise calorimetric and analytical techniques. The following sections detail the standard experimental protocols for measuring key thermochemical parameters.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).

Experimental Protocol: Combustion Calorimetry